Cas no 1807225-06-4 (Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate)

Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate
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- インチ: 1S/C14H18N2O2/c1-3-10-5-6-11(8-15)13(9-16)12(10)7-14(17)18-4-2/h5-6H,3-4,7,9,16H2,1-2H3
- InChIKey: HTDIGFYLVMGZNE-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C(CN)=C(C#N)C=CC=1CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76.1
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019830-1g |
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate |
1807225-06-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetateに関する追加情報
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate (CAS No. 1807225-06-4): A Comprehensive Overview
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate, a compound with the chemical formula C14H17N2O2, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1807225-06-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amine and cyano functional groups makes it a versatile intermediate in synthesizing more complex molecules, particularly in the realm of medicinal chemistry.
The structure of Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate features a phenyl ring substituted with an ethyl group at the 6-position, a cyano group at the 3-position, and an acetoacetate ester linked to an aminomethyl side chain. This configuration suggests a high degree of reactivity, making it a valuable building block for further chemical modifications. The compound's solubility profile and stability under various conditions are also critical factors that influence its utility in synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural motifs. The amine group in Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate is particularly noteworthy, as it can participate in hydrogen bonding and form salt bridges with biological targets. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions, which are crucial in many disease pathways.
The cyano group attached to the phenyl ring introduces additional reactivity, allowing for further functionalization through nucleophilic addition or reduction reactions. This versatility has made Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate a popular choice for medicinal chemists seeking to develop novel scaffolds for drug discovery. Recent studies have highlighted its potential in synthesizing kinase inhibitors, which are widely used in treating cancers and inflammatory diseases.
One of the most compelling aspects of Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop analogs with enhanced binding affinity to specific biological targets. The ester functionality at the end of the molecule can be hydrolyzed or converted into other esters or amides, providing multiple avenues for structural diversification.
The compound's synthetic accessibility is another key factor contributing to its widespread use. It can be readily prepared through multi-step organic reactions starting from commercially available precursors. This ease of synthesis has enabled rapid screening and optimization campaigns in academic and industrial settings. Moreover, advances in catalytic methods have further streamlined its preparation, reducing reaction times and improving yields.
In terms of biological activity, Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate has shown promise in several preclinical studies. Its derivatives have been evaluated for their effects on enzymes such as kinases and phosphodiesterases, which play pivotal roles in cellular signaling pathways. The aminomethyl side chain provides a handle for further derivatization, allowing researchers to fine-tune the pharmacological profile of their compounds.
The pharmacokinetic properties of Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate and its derivatives are also under investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing drugs that are both effective and safe. Preliminary data suggest that certain analogs exhibit favorable pharmacokinetic profiles, making them suitable candidates for further development.
The field of drug discovery is constantly evolving, and Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate is poised to play a significant role in this ongoing effort. Its unique structural features and synthetic versatility make it an invaluable tool for medicinal chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely that its importance will only grow in the years to come.
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